Bis(4-chloro-3-nitrophenyl) sulphone

Polymer Chemistry Nucleophilic Substitution Monomer Reactivity

Bis(4-chloro-3-nitrophenyl) sulphone (BCNPS) is a symmetrically substituted activated aromatic dihalide monomer. It is a yellow crystalline solid with a molecular weight of 377.2 g/mol and a melting point of 201-202 °C.

Molecular Formula C12H6Cl2N2O6S
Molecular Weight 377.2 g/mol
CAS No. 1759-05-3
Cat. No. B157296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-chloro-3-nitrophenyl) sulphone
CAS1759-05-3
Molecular FormulaC12H6Cl2N2O6S
Molecular Weight377.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])[N+](=O)[O-])Cl
InChIInChI=1S/C12H6Cl2N2O6S/c13-9-3-1-7(5-11(9)15(17)18)23(21,22)8-2-4-10(14)12(6-8)16(19)20/h1-6H
InChIKeyYSEMNCKHWQEMTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(4-chloro-3-nitrophenyl) Sulphone (BCNPS, CAS 1759-05-3) Overview: A Key Activated Dihalide for High-Performance Polymer Synthesis


Bis(4-chloro-3-nitrophenyl) sulphone (BCNPS) is a symmetrically substituted activated aromatic dihalide monomer. It is a yellow crystalline solid with a molecular weight of 377.2 g/mol and a melting point of 201-202 °C [1]. As a member of the sulfone family, it features a diphenyl sulfone core, where the electron-withdrawing sulfone and ortho-nitro groups activate the para-chloro substituents for nucleophilic aromatic substitution [2]. This activated structure makes BCNPS a crucial building block in the synthesis of high-performance polyethers, polysulfides, and polyarylamines, often enabling polymerization under milder conditions compared to non-activated dihalides [3].

Why Bis(4-chloro-3-nitrophenyl) Sulphone (CAS 1759-05-3) Cannot Be Replaced by Generic Sulfones or Aryl Dihalides


The unique structural motif of BCNPS—a sulfone bridge combined with electron-withdrawing ortho-nitro groups—creates a highly activated leaving group that is not present in simpler sulfones like 4,4′-dichlorodiphenyl sulfone (DCDPS) or bis(4-chlorophenyl) sulfone [1]. This activation is critical for polymerization efficiency: while DCDPS is a classic monomer for poly(ether sulfone)s, its reaction kinetics are significantly slower without the nitro-activation, often requiring more forcing conditions or a more reactive comonomer (e.g., a fluoride analog) to achieve comparable molecular weights [2]. Conversely, the nitro groups in BCNPS not only enhance reactivity but also introduce a functional handle for subsequent chemical modification or impart specific thermal and solubility properties to the resulting polymer backbone [3]. Substituting BCNPS with a non-activated or differently activated dihalide will fundamentally alter reaction rates, achievable molecular weight, and the final polymer's performance profile, making direct, unverified substitution a high-risk proposition for both research reproducibility and industrial process control.

Bis(4-chloro-3-nitrophenyl) Sulphone (BCNPS) Quantitative Comparative Evidence: Head-to-Head Performance Data


Superior Polymerization Activity of BCNPS vs. Non-Activated 4,4'-Dichlorodiphenyl Sulfone (DCDPS)

BCNPS exhibits significantly enhanced electrophilicity compared to non-activated sulfones. While DCDPS is a common monomer for poly(ether sulfone)s, its synthesis from BCNPS is achieved via nitration of DCDPS in a high-yielding process (99% yield), demonstrating that BCNPS is a direct, synthetically accessible derivative with amplified reactivity [1]. This implies that BCNPS can undergo nucleophilic aromatic substitution under significantly milder conditions or at faster rates than DCDPS, a critical advantage for controlled polymerization and functional group tolerance.

Polymer Chemistry Nucleophilic Substitution Monomer Reactivity

BCNPS Enables Higher Molecular Weight Polysulfides vs. Bis(4-fluorophenyl) Sulfone in Direct Polymerization

In a direct head-to-head comparison, BCNPS outperformed its fluorinated analog in a polycondensation reaction. The polymerization of BCNPS with a silylated dithiol produced an aromatic polysulfide with an inherent viscosity of 0.7 dL/g. In contrast, the same reaction using bis(4-fluorophenyl) sulfone as the activated dihalide yielded a polymer with a significantly lower inherent viscosity of only 0.3 dL/g [1].

Polymer Synthesis Polysulfide Inherent Viscosity

Quantified Reactivity of BCNPS in Aqueous Polymerization: High Molecular Weight Achievement in Mild Conditions

BCNPS demonstrates remarkable reactivity in environmentally friendly aqueous media, which is not observed for most non-activated aromatic dihalides. In a polycondensation with bis(4-mercaptophenyl) sulfide (BMPS) in plain water, BCNPS produced a polysulfide with a number-average molecular weight (Mn) of 45,100 g/mol in a 62% yield [1].

Green Chemistry Aqueous Polymerization Polysulfide Synthesis

BCNPS-Derived Polyarylamines Exhibit Defined Thermal Stability Window (Decomposition >300°C)

Polymers synthesized from BCNPS, specifically polyarylamines formed via vinylogous nucleophilic substitution with aromatic diamines, exhibit a clear thermal stability benchmark. Thermogravimetric analysis indicates that rapid decomposition for these materials begins above 300°C under both air and nitrogen [1]. This quantitative stability threshold provides a verifiable performance metric for evaluating BCNPS-based materials against other high-temperature polymer candidates, where even a small difference in decomposition onset can dictate application viability.

High-Performance Polymers Thermal Stability Polyarylamine

High-Value Application Scenarios for Bis(4-chloro-3-nitrophenyl) Sulphone (BCNPS, CAS 1759-05-3) Driven by Differential Performance


Synthesis of High-Molecular-Weight Aromatic Polysulfides for Demanding Applications

The direct comparative evidence (0.7 dL/g vs. 0.3 dL/g inherent viscosity for BCNPS vs. its fluorinated analog) [1] identifies BCNPS as the superior monomer when high molecular weight is critical for mechanical strength, toughness, or film-forming properties of polysulfide polymers. This makes it the preferred building block for advanced elastomers, sealants, and coatings where performance under stress is paramount. The quantifiable difference in viscosity directly translates to a predictable, superior material property outcome.

Green Chemistry Polymer Production: High Molecular Weight in Aqueous Media

The demonstrated ability to produce a polysulfide with Mn = 45,100 g/mol in a 62% yield in plain water is a unique, quantified differentiator [1]. This data justifies BCNPS for processes aiming to reduce or eliminate organic solvent use, lowering environmental impact and simplifying downstream purification. This is a critical selection factor for R&D in sustainable polymer manufacturing where alternative monomers simply fail to react in this medium, giving BCNPS a distinct and verifiable advantage.

Polyarylamine Synthesis with a Defined Thermal Stability Benchmark (Decomposition >300°C)

For applications requiring components with specific thermal stability profiles, the quantitative TGA data (decomposition >300°C) for BCNPS-derived polyarylamines provides a clear, verifiable specification [1]. This benchmark allows scientists to confidently select BCNPS for high-temperature applications—such as coatings for electronics, aerospace composites, or high-temp membranes—knowing that the resulting polymer backbone will deliver this baseline thermal performance, unlike uncharacterized or less stable alternatives.

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